molecular formula C7H7Cl3N2 B2418589 3,4-Dichlorobenzene-1-carboximidamide hydrochloride CAS No. 50292-25-6

3,4-Dichlorobenzene-1-carboximidamide hydrochloride

Cat. No.: B2418589
CAS No.: 50292-25-6
M. Wt: 225.5
InChI Key: BMKBQAJRZBGARG-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C7H7Cl3N2. It is primarily used in research and development within the fields of chemistry and biology

Scientific Research Applications

3,4-Dichlorobenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 3,4-Dichlorobenzene-1-carboximidamide hydrochloride was not found, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and following proper storage guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride typically involves the reaction of 3,4-dichlorobenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzonitrile: A precursor in the synthesis of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride.

    3,4-Dichloroaniline: Another related compound with similar chemical properties.

    3,4-Dichlorobenzamide: Shares structural similarities and is used in similar applications.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its dual chlorine substitution on the benzene ring provides distinct reactivity compared to other similar compounds.

Properties

IUPAC Name

3,4-dichlorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKBQAJRZBGARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.